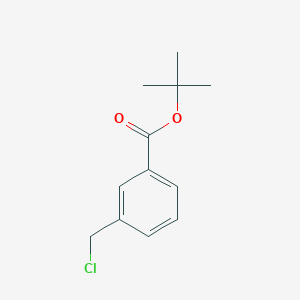

Tert-butyl 3-(chloromethyl)benzoate

Description

The exact mass of the compound Tert-butyl 3-(chloromethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3-(chloromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(chloromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCMVQWHGXGANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625733 | |

| Record name | tert-Butyl 3-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220510-74-7 | |

| Record name | tert-Butyl 3-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloromethyl-benzoic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tert-butyl 3-(chloromethyl)benzoate

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 3-(chloromethyl)benzoate, a key intermediate in organic synthesis and pharmaceutical development.

Core Chemical Properties

Tert-butyl 3-(chloromethyl)benzoate is a bifunctional organic compound containing both a tert-butyl ester and a benzylic chloride. This unique combination makes it a valuable building block for introducing a protected carboxylic acid moiety and a reactive electrophilic site in a single molecule.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of tert-butyl 3-(chloromethyl)benzoate.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl 3-(chloromethyl)benzoate | [1] |

| CAS Number | 220510-74-7 | [1][2] |

| Molecular Formula | C₁₂H₁₅ClO₂ | [1] |

| Molecular Weight | 226.70 g/mol | [2][3] |

| Boiling Point | 310.9 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 149.7 ± 18.6 °C | [2] |

| Purity | >98% (as commercially available) | [3] |

Synonyms: 3-(chloromethyl)benzoic acid tert-butyl ester.[1]

Synthesis and Reactivity

The dual functionality of tert-butyl 3-(chloromethyl)benzoate dictates its synthesis and subsequent reactions. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which is stable under many reaction conditions but can be removed under acidic conditions. The chloromethyl group is a reactive handle for nucleophilic substitution reactions.

General Synthesis Pathway

The synthesis of tert-butyl 3-(chloromethyl)benzoate typically involves the esterification of 3-(chloromethyl)benzoic acid. A common method is the reaction of the corresponding acid chloride with potassium tert-butoxide.

Experimental Protocol: Synthesis

While a specific protocol for the 3-isomer is not detailed in the provided search results, a general procedure adapted from the synthesis of the related 4-isomer can be employed.[4]

-

Acyl Chloride Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(chloromethyl)benzoic acid in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add thionyl chloride (SOCl₂) (approx. 1.5-2.0 equivalents).

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(chloromethyl)benzoyl chloride.

-

Esterification: In a separate flask, dissolve potassium tert-butoxide (approx. 1.1 equivalents) in dry THF and cool to 0 °C.

-

Slowly add a solution of the crude 3-(chloromethyl)benzoyl chloride in dry THF to the potassium tert-butoxide solution.

-

Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 3-(chloromethyl)benzoate.

Core Reactivity: Nucleophilic Substitution

The primary utility of this compound in drug development and organic synthesis stems from the reactivity of the benzylic chloride.[5] This group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the covalent attachment of the benzoate moiety to various substrates.

This reactivity is crucial for applications such as:

-

Linker Chemistry: Attaching molecules to solid supports, proteins, or other biomolecules.

-

Intermediate Synthesis: Building more complex molecular scaffolds where the protected benzoate can be deprotected in a later step to reveal a carboxylic acid. The reactivity of the chloromethyl group allows it to be transformed into esters, amides, and other derivatives.[5]

Spectroscopic Data

While specific, published spectra for tert-butyl 3-(chloromethyl)benzoate were not found in the search results, the expected NMR signals can be predicted based on its structure.

-

¹H NMR:

-

A singlet around 1.6 ppm (9H) corresponding to the tert-butyl group.

-

A singlet around 4.6 ppm (2H) for the benzylic protons of the -CH₂Cl group.

-

A series of multiplets in the aromatic region (7.4-8.0 ppm, 4H) corresponding to the protons on the benzene ring.

-

-

¹³C NMR:

-

A signal around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

-

A signal around 45 ppm for the benzylic carbon (-CH₂Cl).

-

A signal around 81 ppm for the quaternary carbon of the tert-butyl group.

-

Multiple signals between 128-135 ppm for the aromatic carbons.

-

A signal around 165 ppm for the carbonyl carbon of the ester.

-

Safety and Handling

As with many reactive intermediates, appropriate safety precautions are essential when handling tert-butyl 3-(chloromethyl)benzoate.

-

Hazards: While a specific Safety Data Sheet (SDS) for the 3-isomer was not retrieved, related compounds like tert-butyl 4-(chloromethyl)benzoate are known to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[6] It should be handled as an irritant.

-

Handling: Use personal protective equipment (PPE), including gloves and safety goggles.[5] Handle in a well-ventilated area or chemical fume hood to avoid inhalation of vapors.[5]

-

Storage: Store in a cool, dry place, away from incompatible materials, direct sunlight, and heat sources.[5] Storage under an inert gas (nitrogen or argon) is recommended for long-term stability.[7]

References

- 1. pschemicals.com [pschemicals.com]

- 2. tert-Butyl 3-(chloromethyl)benzoate | CAS#:220510-74-7 | Chemsrc [chemsrc.com]

- 3. keyorganics.net [keyorganics.net]

- 4. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. tert-Butyl 4-(chloromethyl)benzoate | C12H15ClO2 | CID 18959012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 121579-86-0,tert-Butyl 4-(chloromethyl)benzoate | lookchem [lookchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 3-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3-(chloromethyl)benzoate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details a plausible synthetic route, outlines the necessary experimental procedures, and presents the expected analytical characterization of the target compound.

Introduction

Tert-butyl 3-(chloromethyl)benzoate (CAS No. 220510-74-7) is a bifunctional organic molecule containing a tert-butyl ester and a benzylic chloride.[1][2] This unique combination of functional groups makes it a versatile building block for the introduction of a protected carboxylic acid moiety and a reactive electrophilic site. Its application is particularly relevant in the synthesis of complex molecules where sequential and selective reactions are required.

Synthesis of Tert-butyl 3-(chloromethyl)benzoate

A robust and scalable synthesis of tert-butyl 3-(chloromethyl)benzoate can be achieved through a two-step process starting from 3-(chloromethyl)benzoic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is then reacted with a tert-butoxide source to form the desired ester. This method is adapted from established procedures for the synthesis of the isomeric tert-butyl 4-(chloromethyl)benzoate.

Synthesis Pathway

Caption: Reaction scheme for the synthesis of tert-butyl 3-(chloromethyl)benzoate.

Experimental Protocol

Step 1: Synthesis of 3-(Chloromethyl)benzoyl chloride

-

To a stirred suspension of 3-(chloromethyl)benzoic acid (1 equivalent) in anhydrous dichloromethane (approx. 3 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The crude 3-(chloromethyl)benzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 3-(chloromethyl)benzoate

-

Dissolve the crude 3-(chloromethyl)benzoyl chloride (1 equivalent) in anhydrous tetrahydrofuran (THF, approx. 5 mL per gram of acyl chloride) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF.

-

Slowly add the potassium tert-butoxide solution to the stirred solution of 3-(chloromethyl)benzoyl chloride at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure tert-butyl 3-(chloromethyl)benzoate.

Characterization

The synthesized tert-butyl 3-(chloromethyl)benzoate should be characterized using standard analytical techniques to confirm its identity and purity.

Physical Properties

| Property | Value |

| CAS Number | 220510-74-7 |

| Molecular Formula | C12H15ClO2 |

| Molecular Weight | 226.70 g/mol |

| Appearance | Beige solid[1] |

| Boiling Point | 310.9 ± 25.0 °C at 760 mmHg (Predicted)[3] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted)[3] |

| Purity | >90%[1] |

| Storage | Room temperature[1] |

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for tert-butyl 3-(chloromethyl)benzoate, the following data is predicted based on the analysis of its structure and comparison with similar compounds.

3.2.1. 1H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | s | 1H | Ar-H (proton at C2) |

| ~7.85 | d | 1H | Ar-H (proton at C6) |

| ~7.50 | d | 1H | Ar-H (proton at C4) |

| ~7.40 | t | 1H | Ar-H (proton at C5) |

| 4.60 | s | 2H | -CH2Cl |

| 1.58 | s | 9H | -C(CH3)3 |

3.2.2. 13C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (ester) |

| ~138.0 | Ar-C (C3) |

| ~132.0 | Ar-C (C1) |

| ~130.5 | Ar-CH (C6) |

| ~129.0 | Ar-CH (C5) |

| ~128.5 | Ar-CH (C4) |

| ~128.0 | Ar-CH (C2) |

| ~81.5 | -C (CH3)3 |

| ~45.5 | -C H2Cl |

| ~28.0 | -C(C H3)3 |

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Assignment |

| ~2970 | C-H stretch (tert-butyl) |

| ~1715 | C=O stretch (ester) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250, ~1150 | C-O stretch (ester) |

| ~750 | C-Cl stretch |

3.2.4. Mass Spectrometry (MS)

| m/z | Assignment |

| 226/228 | [M]+, Molecular ion peak (presence of 35Cl and 37Cl isotopes in ~3:1 ratio) |

| 170/172 | [M - C4H8]+, Loss of isobutylene |

| 153 | [M - C4H9O]+, Loss of tert-butoxy radical |

| 139/141 | [M - C4H9O2]+, Loss of tert-butoxycarbonyl radical |

| 57 | [C4H9]+, tert-Butyl cation (base peak) |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of tert-butyl 3-(chloromethyl)benzoate.

Caption: General workflow for the synthesis and characterization of tert-butyl 3-(chloromethyl)benzoate.

Safety Information

Tert-butyl 3-(chloromethyl)benzoate is expected to be a hazardous substance.[1] Similar compounds are known to be harmful if swallowed, cause skin irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.[1]

Disclaimer: This document is intended for informational purposes only and should be used by trained professionals in a laboratory setting. The experimental procedures described are based on established chemical principles and adaptations from related syntheses. All chemical reactions should be performed with appropriate safety precautions and risk assessments.

References

Tert-butyl 3-(chloromethyl)benzoate molecular structure and formula

This guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of tert-butyl 3-(chloromethyl)benzoate, a key intermediate in various synthetic applications. The information is intended for researchers, scientists, and professionals in the field of drug development and material science.

Molecular Structure and Formula

Tert-butyl 3-(chloromethyl)benzoate is an organic compound with the chemical formula C12H15ClO2.[1] Its structure consists of a benzene ring substituted with a tert-butoxycarbonyl group and a chloromethyl group at positions 1 and 3, respectively. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 3-(chloromethyl)benzoate.[1]

Structural Representations:

-

SMILES: O=C(OC(C)(C)C)C1=CC=CC(CCl)=C1

-

InChI: 1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3[2]

-

InChIKey: ZMCMVQWHGXGANS-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key quantitative data for tert-butyl 3-(chloromethyl)benzoate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H15ClO2 | [1][3][4] |

| Molecular Weight | 226.70 g/mol | [3][5] |

| CAS Number | 220510-74-7 | [1][2][4][5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Boiling Point | 310.9 ± 25.0 °C at 760 mmHg | [5] |

| Flash Point | 149.7 ± 18.6 °C | [5] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [5] |

| Refractive Index | 1.515 | [5] |

| Physical Form | Beige solid | [2] |

| Purity | >90% | [2][4] |

| Storage Conditions | 2-8°C, under inert gas | [3][5] |

Experimental Protocols

Synthesis of Tert-butyl 4-(chloromethyl)benzoate (A Representative Protocol)

Step A: Synthesis of 4-(chloromethyl)benzoic acid

-

4-methylbenzoic acid is dissolved in an organic solvent.

-

The solution is cooled to 0-10°C and irradiated with a magnesium light.

-

Chlorine gas is passed through the solution to initiate a substitution reaction, yielding 4-(chloromethyl)benzoic acid.[6]

Step B: Synthesis of tert-butyl 4-(chloromethyl)benzoate

-

In a 2000 mL reactor, 207g of 4-(chloromethyl)benzoic acid is mixed with 600 mL of dichloromethane and stirred.[6]

-

The mixture is cooled to -10°C using a cryosel bath.[6]

-

Over a period of 3 hours, 206g of freshly distilled thionyl chloride is slowly added dropwise, ensuring the reaction temperature does not exceed 10°C.[6]

-

Following the addition, the reaction is stirred, and 200g of potassium tert-butoxide is added.[6]

-

The mixture is allowed to naturally warm to room temperature and stirring is continued.

-

After the reaction is complete, the solvent is removed to yield the solid product, tert-butyl 4-(chloromethyl)benzoate.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a full experimental protocol for acquiring NMR data was not detailed, ¹H NMR data for tert-butyl 4-(chloromethyl)benzoate in CDCl₃ has been reported as: δ 1.59 ppm (s, 9H), 4.61 (s, 2H), 7.45 (d, 2H), 7.99 (d, 2H).[7]

Visualizations

Caption: Synthesis workflow for tert-butyl 4-(chloromethyl)benzoate.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 3-Chloromethyl-benzoic acid tert-butyl ester | 220510-74-7 [sigmaaldrich.cn]

- 3. 950603-44-8|tert-Butyl 2-(chloromethyl)benzoate|BLD Pharm [bldpharm.com]

- 4. keyorganics.net [keyorganics.net]

- 5. tert-Butyl 3-(chloromethyl)benzoate | CAS#:220510-74-7 | Chemsrc [chemsrc.com]

- 6. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]

- 7. tert-Butyl 4-(chloromethyl)benzoate | 121579-86-0 [chemicalbook.com]

Technical Guide: tert-Butyl 3-(chloromethyl)benzoate (CAS 220510-74-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 3-(chloromethyl)benzoate, a versatile chemical intermediate. Due to the limited availability of direct biological data for this compound, this document focuses on its role as a building block in organic synthesis for the development of potentially bioactive molecules.

Chemical and Physical Properties

tert-Butyl 3-(chloromethyl)benzoate is an organic compound characterized by a benzene ring substituted with a tert-butyl ester and a chloromethyl group at the meta position.[1] Its structure makes it a valuable reagent in medicinal chemistry and materials science. The presence of the reactive chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of the benzoate moiety into larger, more complex molecules.[2][3] The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be removed under acidic conditions.

A summary of its known and predicted properties, along with those of its structural isomer tert-butyl 4-(chloromethyl)benzoate for comparison, is presented below.

| Property | tert-Butyl 3-(chloromethyl)benzoate | tert-Butyl 4-(chloromethyl)benzoate |

| CAS Number | 220510-74-7 | 121579-86-0[4] |

| Molecular Formula | C₁₂H₁₅ClO₂[5] | C₁₂H₁₅ClO₂[3] |

| Molecular Weight | 226.70 g/mol [5] | 226.70 g/mol [3] |

| IUPAC Name | tert-butyl 3-(chloromethyl)benzoate[1] | tert-butyl 4-(chloromethyl)benzoate |

| Appearance | Beige solid[1] | Dark colored oil[4] |

| Boiling Point | 310.9 ± 25.0 °C at 760 mmHg (Predicted)[5] | ~310 °C at 760 mmHg[3] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted)[5] | 1.108 g/cm³[3] |

| Purity | >90%[1] | Not specified |

Synthesis and Experimental Protocols

Proposed Synthesis of tert-Butyl 3-(chloromethyl)benzoate

The following is a proposed two-step experimental protocol adapted from a patented method for the synthesis of the 4-isomer.[6]

Step A: Synthesis of 3-(Chloromethyl)benzoic Acid

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet, and a light source (e.g., a mercury lamp), dissolve 3-methylbenzoic acid in an organic solvent such as dichloromethane or chloroform.

-

Chlorination: Cool the solution to 0-10°C. While irradiating the mixture with the lamp, bubble chlorine gas through the solution. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure to yield crude 3-(chloromethyl)benzoic acid.

Step B: Esterification to tert-Butyl 3-(chloromethyl)benzoate

-

Acyl Chloride Formation: In a reactor, suspend the 3-(chloromethyl)benzoic acid obtained from Step A in an inert solvent like dichloromethane. Cool the mixture to a temperature between -10°C and 10°C.[6] Slowly add thionyl chloride dropwise, maintaining the temperature below 10°C.[6]

-

Esterification: After the addition of thionyl chloride is complete, add potassium tert-butoxide to the reaction mixture under stirring.[6]

-

Reaction Completion and Isolation: Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).[6] The solvent is then removed by evaporation. The resulting solid residue is the target compound, tert-butyl 3-(chloromethyl)benzoate.[6] Further purification can be achieved by recrystallization or column chromatography.

Analytical Data

No specific analytical data such as ¹H NMR, ¹³C NMR, IR, or mass spectrometry for tert-butyl 3-(chloromethyl)benzoate has been found in the reviewed literature. However, for the related isomer, tert-butyl 4-(chloromethyl)benzoate, the following ¹H NMR data has been reported: δ 1.59 ppm (s, 9H), 4.61 (s, 2H), 7.45 (d, 2H), 7.99 (d, 2H).[4] For tert-butyl 3-(chloromethyl)benzoate, one would expect a similar pattern, with the aromatic protons exhibiting a different splitting pattern characteristic of a 1,3-disubstituted benzene ring.

Applications in Research and Drug Development

tert-Butyl 3-(chloromethyl)benzoate is not known to possess intrinsic biological activity. Instead, its utility lies in its role as a versatile intermediate in organic synthesis. The reactive chloromethyl group is a key functional handle that allows for the attachment of the tert-butyl benzoyl moiety to various scaffolds through nucleophilic substitution reactions.

Potential Applications:

-

Pharmaceutical Synthesis: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For example, the downstream products of its isomer, tert-butyl 4-(chloromethyl)benzoate, have been investigated for their cytotoxicity against human tumor cell models, suggesting its utility in the development of anti-cancer agents.[6]

-

Materials Science: It can be used in the synthesis of functionalized polymers and other materials where the introduction of a benzoate group can modify the material's properties.[3]

-

Agrochemicals: Similar to its isomer, it can be a precursor in the synthesis of novel pesticides and herbicides.

The diagram below illustrates the role of tert-butyl 3-(chloromethyl)benzoate as a chemical intermediate.

Biological Activity and Signaling Pathways

Currently, there is no available information in the scientific literature regarding any direct biological activity, mechanism of action, or involvement in signaling pathways for tert-butyl 3-(chloromethyl)benzoate. Its significance in a biological context is as a precursor to potentially bioactive molecules. The biological properties of any final compound derived from this intermediate would depend on the overall structure of the resulting molecule.

Safety and Handling

tert-Butyl 3-(chloromethyl)benzoate should be handled with appropriate safety precautions. Based on the hazard statements for its isomer, it may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[7] Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 3-(chloromethyl)benzoate (CAS 220510-74-7) is a valuable chemical intermediate with significant potential in the fields of pharmaceutical synthesis and materials science. While it does not exhibit known biological activity itself, its bifunctional nature allows for its incorporation into a wide range of more complex molecules. Further research and development utilizing this building block may lead to the discovery of novel therapeutic agents and advanced materials. Researchers and drug development professionals can leverage the reactivity of this compound to create diverse molecular libraries for screening and lead optimization.

References

- 1. 3-Chloromethyl-benzoic acid tert-butyl ester | 220510-74-7 [sigmaaldrich.com]

- 2. tert-Butyl 5-(benzyloxy)-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate | 122745-40-8 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. tert-Butyl 4-(chloromethyl)benzoate | 121579-86-0 [chemicalbook.com]

- 5. tert-Butyl 3-(chloromethyl)benzoate | CAS#:220510-74-7 | Chemsrc [chemsrc.com]

- 6. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]

- 7. tert-Butyl 4-(chloromethyl)benzoate | C12H15ClO2 | CID 18959012 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 3-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 3-(chloromethyl)benzoate, a versatile building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. This document details its chemical structure, physical characteristics, synthesis, and reactivity, offering valuable information for its application in research and development.

Chemical and Physical Properties

Tert-butyl 3-(chloromethyl)benzoate, with the CAS Number 220510-74-7, is a benzoate ester characterized by a tert-butyl group and a chloromethyl substituent at the meta position of the benzene ring.[1] Its chemical structure and key physical properties are summarized below.

Table 1: Physical and Chemical Data for tert-Butyl 3-(chloromethyl)benzoate

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 3-(chloromethyl)benzoate | [1] |

| Synonyms | 3-(chloromethyl)benzoic acid tert-butyl ester | [1] |

| CAS Number | 220510-74-7 | [1] |

| Molecular Formula | C12H15ClO2 | [1] |

| Molecular Weight | 226.70 g/mol | [2] |

| Physical Form | Beige solid | |

| Boiling Point | 310.9 ± 25.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [3] |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis of tert-Butyl 3-(chloromethyl)benzoate

General Experimental Protocol (Adapted from the synthesis of the para-isomer)

Step 1: Formation of the Acid Chloride

To a suspension of 3-(chloromethyl)benzoic acid in a suitable anhydrous solvent (e.g., dichloromethane), a slight excess of a chlorinating agent such as oxalyl chloride or thionyl chloride is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). A catalytic amount of N,N-dimethylformamide (DMF) can be used to facilitate the reaction with oxalyl chloride. The reaction mixture is stirred until the evolution of gas ceases and the starting material is fully consumed, as monitored by an appropriate technique (e.g., TLC).

Step 2: Esterification with Potassium tert-butoxide

The resulting crude 3-(chloromethyl)benzoyl chloride is then reacted with a slight excess of potassium tert-butoxide in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether at a low temperature (e.g., -78 °C to 0 °C) to control the reactivity. The reaction is typically stirred for several hours, allowing it to slowly warm to room temperature.

Step 3: Work-up and Purification

Upon completion, the reaction is quenched with a weak acid or water. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel, to yield pure tert-butyl 3-(chloromethyl)benzoate.

Chemical Reactivity and Experimental Workflows

The reactivity of tert-butyl 3-(chloromethyl)benzoate is primarily dictated by two functional groups: the tert-butyl ester and the benzylic chloride.

-

Tert-butyl Ester: This group is relatively stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions to yield the corresponding carboxylic acid. This property makes it a useful protecting group in multi-step syntheses.

-

Benzylic Chloride: The chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at this position. This makes tert-butyl 3-(chloromethyl)benzoate a valuable intermediate for the synthesis of more complex molecules.[6]

Representative Experimental Workflow: Nucleophilic Substitution

A common application of this compound is in the alkylation of nucleophiles. The following is a generalized protocol for a nucleophilic substitution reaction.

General Protocol:

To a solution of a suitable nucleophile (e.g., an amine, thiol, or phenoxide) in an appropriate solvent (e.g., acetonitrile, DMF, or acetone), a base (e.g., potassium carbonate or triethylamine) is often added to deprotonate the nucleophile. Tert-butyl 3-(chloromethyl)benzoate is then added to the reaction mixture, which is typically stirred at room temperature or heated to facilitate the reaction. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by quenching with water, extracting the product into an organic solvent, washing, drying, and purifying by chromatography or recrystallization.

Spectroscopic Data

While specific experimental spectra for tert-butyl 3-(chloromethyl)benzoate were not found in the searched literature, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic protons (approx. 7.4-8.0 ppm), Chloromethyl protons (-CH₂Cl, approx. 4.6 ppm), Tert-butyl protons (-C(CH₃)₃, approx. 1.6 ppm) |

| ¹³C NMR | Carbonyl carbon (approx. 165 ppm), Aromatic carbons (approx. 128-138 ppm), Quaternary tert-butyl carbon (approx. 82 ppm), Chloromethyl carbon (-CH₂Cl, approx. 45 ppm), Tert-butyl methyl carbons (-C(CH₃)₃, approx. 28 ppm) |

| FT-IR | C=O stretch (ester, approx. 1715 cm⁻¹), C-O stretch (ester, approx. 1250-1300 cm⁻¹), C-Cl stretch (approx. 650-800 cm⁻¹), Aromatic C-H and C=C stretches and bends |

Applications in Research and Development

Tert-butyl 3-(chloromethyl)benzoate serves as a key intermediate in the synthesis of a variety of target molecules. Its bifunctional nature allows for sequential or orthogonal modifications at the ester and chloromethyl positions.

-

Pharmaceutical and Agrochemical Synthesis: It is a valuable building block for the introduction of a substituted benzyl moiety into drug candidates and agrochemicals. The tert-butyl ester can serve as a protected form of a carboxylic acid, which can be deprotected in a later synthetic step.

-

Materials Science: The reactive chloromethyl group can be used to functionalize polymers or surfaces, imparting new properties to the material.

Due to the lack of information regarding specific signaling pathways, it is presumed that this compound is primarily utilized as a synthetic intermediate rather than a biologically active molecule itself.

Safety Information

Detailed safety information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a chlorinated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

This technical guide provides a summary of the available physical and chemical data for tert-butyl 3-(chloromethyl)benzoate. Researchers and scientists are encouraged to consult the primary literature and safety documentation for more detailed information when utilizing this compound in their work.

References

- 1. pschemicals.com [pschemicals.com]

- 2. tert-Butyl 4-(chloromethyl)benzoate | C12H15ClO2 | CID 18959012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-(chloromethyl)benzoate | CAS#:220510-74-7 | Chemsrc [chemsrc.com]

- 4. tert-Butyl 4-(chloromethyl)benzoate | 121579-86-0 [chemicalbook.com]

- 5. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

In-Depth Technical Guide: Spectral Analysis of tert-Butyl 3-(Chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile reagent, tert-butyl 3-(chloromethyl)benzoate. This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical and fine chemical entities. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside relevant experimental protocols.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₅ClO₂ |

| Molecular Weight | 226.70 g/mol [1][2] |

| CAS Number | 220510-74-7[3][4] |

| Appearance | Beige solid |

| Boiling Point | 310.9 ± 25.0 °C at 760 mmHg[3] |

| Density | 1.1 ± 0.1 g/cm³[3] |

Spectral Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (typical) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.6 | Singlet | 2H | Methylene protons (-CH₂Cl) |

| ~1.6 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (typical) Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | Carbonyl carbon (C=O) |

| ~138 | Aromatic carbon (C-CH₂Cl) |

| ~132 | Aromatic carbon (C-COO) |

| ~130, ~129, ~128, ~127 | Aromatic carbons (CH) |

| ~82 | Quaternary carbon (-C (CH₃)₃) |

| ~45 | Methylene carbon (-CH₂ Cl) |

| ~28 | tert-Butyl carbons (-C(CH₃ )₃) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~750-650 | Strong | C-Cl stretch |

MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

| m/z (Mass-to-Charge Ratio) | Predicted Ion |

| 226/228 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 171/173 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 153/155 | [M - OC₄H₉]⁺ (Loss of tert-butoxy group) |

| 125 | [C₈H₅O₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for tert-butyl 3-(chloromethyl)benzoate are not explicitly published. However, the following represents a general and widely accepted methodology for obtaining high-quality spectral data for similar aromatic esters.

Synthesis of tert-Butyl 3-(chloromethyl)benzoate

A common synthetic route involves the esterification of 3-(chloromethyl)benzoic acid with tert-butanol.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of tert-butyl 3-(chloromethyl)benzoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0 to 220 ppm.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid sample is placed directly on the ATR crystal.

-

For KBr pellet method, grind a small amount of the sample with dry potassium bromide (KBr) and press into a transparent disk.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

For Electron Ionization (EI), a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the instrument.

-

For Electrospray Ionization (ESI), a dilute solution in a polar solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid or ammonium acetate, is infused into the source.

-

-

Instrument Parameters (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: 50-500 m/z.

-

-

Instrument Parameters (ESI):

-

Ionization Mode: Positive or negative.

-

Capillary Voltage: 3-5 kV.

-

Mass Range: 50-500 m/z.

-

This guide serves as a foundational resource for the spectral characterization of tert-butyl 3-(chloromethyl)benzoate. For definitive structural confirmation, it is recommended to acquire experimental data and compare it with the predicted values and data from closely related structures.

References

An In-depth Technical Guide on the Solubility and Stability of tert-Butyl 3-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of tert-butyl 3-(chloromethyl)benzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines established methodologies and predictive assessments based on its structural features and data from analogous compounds. The information herein is intended to guide researchers in handling, formulating, and analyzing this compound.

Chemical Properties

Tert-butyl 3-(chloromethyl)benzoate possesses a molecular structure that includes a benzoate ester with a tert-butyl group and a chloromethyl substituent on the benzene ring. These features dictate its reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 220510-74-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅ClO₂ | [1] |

| Molecular Weight | 226.70 g/mol | [1] |

| Boiling Point | 310.9 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 149.7 ± 18.6 °C | [3] |

| Physical Form | Beige solid | [2] |

Solubility Profile

The solubility of an organic compound is a critical parameter for its application in synthesis and formulation. The "like dissolves like" principle is a useful guideline for predicting solubility. The polarity of tert-butyl 3-(chloromethyl)benzoate is influenced by the polar ester and chloromethyl groups, as well as the nonpolar tert-butyl and benzene ring components.

A qualitative solubility assessment can be performed following a systematic approach.[4][5] The following table provides a predicted solubility profile in a range of common laboratory solvents, categorized by polarity.[6][7]

| Solvent | Polarity (Relative) | Predicted Solubility | Rationale |

| Water | High | Insoluble | The large nonpolar hydrocarbon portion (tert-butyl group and benzene ring) dominates over the polar ester and chloromethyl groups, making it immiscible with water.[8] |

| Methanol | High | Sparingly Soluble | The polarity of methanol allows for some interaction with the ester group, but the overall nonpolar character of the molecule limits solubility. |

| Ethanol | High | Soluble | Similar to methanol, but the slightly lower polarity of ethanol may improve solubility. |

| Acetone | Medium | Soluble | Acetone's intermediate polarity makes it a good solvent for compounds with both polar and nonpolar characteristics. |

| Ethyl Acetate | Medium | Very Soluble | The ester functionality of ethyl acetate is compatible with the ester group in the solute, and its overall polarity is well-suited for this molecule. |

| Dichloromethane | Medium | Very Soluble | A versatile solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Medium | Very Soluble | Its cyclic ether structure and moderate polarity make it an excellent solvent for this type of compound. |

| Toluene | Low | Soluble | The aromatic nature of toluene interacts favorably with the benzene ring of the solute. |

| Hexane | Low | Sparingly Soluble | The high non-polarity of hexane makes it a poor solvent for the relatively polar functional groups of the molecule. |

Stability Characteristics

The stability of tert-butyl 3-(chloromethyl)benzoate is primarily influenced by the reactivity of the chloromethyl and tert-butyl ester groups.

Hydrolytic Stability:

-

Ester Hydrolysis: The tert-butyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 3-(chloromethyl)benzoic acid and tert-butanol. The bulky tert-butyl group provides some steric hindrance, making it more stable to hydrolysis than corresponding methyl or ethyl esters, particularly under basic conditions.[9][10] Acid-catalyzed hydrolysis is a common deprotection strategy for tert-butyl esters.

-

Chloromethyl Group Hydrolysis: The benzylic chloride is reactive and can undergo hydrolysis, particularly in the presence of water and nucleophiles, to form the corresponding benzyl alcohol derivative. This reaction is generally slower than ester hydrolysis under typical conditions but can be a significant degradation pathway.

Thermal Stability:

The compound is expected to be relatively stable at room temperature when stored in a cool, dry place away from direct sunlight.[11] At elevated temperatures, decomposition may occur, potentially leading to the elimination of isobutylene from the tert-butyl ester and the formation of 3-(chloromethyl)benzoic acid.

Photostability:

Aromatic compounds can be susceptible to photodegradation. Exposure to UV light may promote the formation of radical species, leading to decomposition.

The following table summarizes the potential stability concerns:

| Condition | Potential Degradation Pathway | Primary Degradation Product(s) |

| Acidic (aqueous) | Hydrolysis of the tert-butyl ester. | 3-(chloromethyl)benzoic acid and tert-butanol. |

| Basic (aqueous) | Hydrolysis of the tert-butyl ester. | 3-(chloromethyl)benzoate salt and tert-butanol. |

| Neutral (aqueous) | Slow hydrolysis of the chloromethyl group. | tert-Butyl 3-(hydroxymethyl)benzoate. |

| Elevated Temperature | Elimination of isobutylene. | 3-(chloromethyl)benzoic acid. |

| UV Light Exposure | Photodegradation. | Complex mixture of degradation products. |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of solubility and stability.

This protocol provides a systematic approach to assess the solubility of tert-butyl 3-(chloromethyl)benzoate in various solvents.[4][12]

Caption: Workflow for qualitative solubility assessment.

High-Performance Liquid Chromatography (HPLC) is a standard technique for monitoring the stability of pharmaceutical compounds by quantifying the parent compound and its degradation products over time.[13][14][15]

Caption: Workflow for conducting a forced degradation study using HPLC.

Representative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stable formulations and analytical methods. The primary degradation routes for tert-butyl 3-(chloromethyl)benzoate are hydrolysis of the ester and the benzylic chloride.

Caption: Primary hydrolytic degradation pathways.

In addition to hydrolysis, other degradation pathways may exist, particularly under anaerobic conditions where microbial degradation can occur. Benzoate and chlorobenzoate compounds can be degraded through various metabolic pathways involving catechol, protocatechuate, or gentisate intermediates.[16][17][18][19][20] While not directly applicable to sterile pharmaceutical preparations, this information is relevant for environmental fate considerations.

Summary and Recommendations

Tert-butyl 3-(chloromethyl)benzoate is a moderately polar compound with good solubility in many common organic solvents but is insoluble in water. Its stability is influenced by the reactivity of the tert-butyl ester and the benzylic chloride moieties. The primary degradation pathways are likely to be hydrolysis under aqueous conditions.

For laboratory and manufacturing purposes, it is recommended to:

-

Store the compound in a cool, dry, and dark place to minimize thermal and photodegradation.

-

Avoid contact with strong acids, bases, and aqueous environments to prevent hydrolysis.

-

Use a validated analytical method, such as HPLC, to monitor the purity and stability of the compound over time.[21][22]

This guide provides a foundational understanding of the solubility and stability of tert-butyl 3-(chloromethyl)benzoate. For specific applications, it is imperative to conduct detailed experimental studies to confirm these characteristics under the relevant conditions.

References

- 1. keyorganics.net [keyorganics.net]

- 2. 3-Chloromethyl-benzoic acid tert-butyl ester | 220510-74-7 [sigmaaldrich.com]

- 3. tert-Butyl 3-(chloromethyl)benzoate | CAS#:220510-74-7 | Chemsrc [chemsrc.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. quora.com [quora.com]

- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 10. tert-Butyl Esters [organic-chemistry.org]

- 11. nbinno.com [nbinno.com]

- 12. chem.ws [chem.ws]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. benzoate degradation pathway: Topics by Science.gov [science.gov]

- 17. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. KEGG PATHWAY: map00362 [genome.jp]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]

- 22. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Quality Control of tert-Butyl 3-(chloromethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and available grades of tert-butyl 3-(chloromethyl)benzoate, a key building block in pharmaceutical and chemical synthesis. This document outlines common synthetic routes, purification methodologies, and analytical techniques for quality assessment, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Commercial Grades and Purity Levels

Tert-butyl 3-(chloromethyl)benzoate is commercially available from various suppliers in a range of purity grades. The selection of a suitable grade is contingent upon the specific requirements of the intended application, with higher purity grades being essential for applications in pharmaceutical synthesis and other sensitive areas. A summary of commonly available grades is presented in Table 1.

| Table 1: Commercially Available Grades of tert-Butyl 3-(chloromethyl)benzoate | |

| Purity Grade | Typical Specifications |

| >98% | High-purity grade suitable for most research and development applications, including pharmaceutical intermediate synthesis. |

| 90% | A standard grade that may be suitable for initial screening studies or applications where higher purity is not critical. |

Synthesis and Purification Strategies

The synthesis of tert-butyl 3-(chloromethyl)benzoate can be approached through several synthetic pathways, primarily involving the esterification of 3-(chloromethyl)benzoic acid or the chlorination of a suitable precursor. A general synthetic workflow is depicted in Figure 1.

Figure 1: A generalized workflow for the synthesis and purification of tert-butyl 3-(chloromethyl)benzoate.

Experimental Protocol: Synthesis via Esterification of 3-(chloromethyl)benzoic Acid

This protocol is based on analogous esterification procedures for similar compounds.

Materials:

-

3-(chloromethyl)benzoic acid

-

tert-Butanol

-

Sulfuric acid (catalytic amount)

-

Dichloromethane (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-(chloromethyl)benzoic acid in an excess of tert-butanol and a suitable solvent like dichloromethane.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude tert-butyl 3-(chloromethyl)benzoate can be purified using standard laboratory techniques to achieve the desired purity level.

-

Distillation: Vacuum distillation can be employed to purify the product, especially for larger scale preparations.

-

Column Chromatography: For smaller scales and to achieve high purity, silica gel column chromatography is a suitable method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

Analytical Methods for Purity Assessment

A comprehensive analysis is crucial to determine the purity of tert-butyl 3-(chloromethyl)benzoate and to identify any potential impurities. A typical analytical workflow is presented in Figure 2.

Figure 2: A representative workflow for the analytical characterization of tert-butyl 3-(chloromethyl)benzoate.

A combination of chromatographic and spectroscopic techniques is recommended for a thorough evaluation. Key analytical methods are summarized in Table 2.

| Table 2: Analytical Methods for Purity Determination | |

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities, residual solvents, and byproducts from the synthesis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the compound and to detect and identify structurally related impurities. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of key functional groups (e.g., ester carbonyl, C-Cl bond). |

General Experimental Protocol: Purity Determination by HPLC

This is a general protocol and should be optimized for the specific instrument and column used.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

A gradient elution may be necessary to separate all components.

Procedure:

-

Prepare a standard solution of tert-butyl 3-(chloromethyl)benzoate of known concentration in the mobile phase.

-

Prepare the sample solution by accurately weighing and dissolving the compound in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution profile at a suitable wavelength (e.g., 230 nm).

-

Calculate the purity by comparing the peak area of the main component in the sample to that of the standard.

Potential Impurities

Understanding the potential impurities is critical for developing robust analytical methods and for ensuring the quality of the final product. Potential impurities may include:

-

Starting materials: Unreacted 3-(chloromethyl)benzoic acid or tert-butanol.

-

Byproducts of synthesis: Di-tert-butyl ether, and isomers if the starting material is not pure.

-

Degradation products: Hydrolysis of the ester to 3-(chloromethyl)benzoic acid.

-

Residual solvents: Solvents used in the synthesis and purification steps.

A thorough analytical characterization is essential to identify and quantify these and other potential impurities.

An In-depth Technical Guide to tert-Butyl 3-(chloromethyl)benzoate: Synthesis, Suppliers, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-(chloromethyl)benzoate, a key chemical intermediate in the pharmaceutical industry. It details its synthesis, purification, key suppliers, and its application in the development of therapeutic agents, with a focus on cardiovascular drugs. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Core Compound Specifications

Tert-butyl 3-(chloromethyl)benzoate is a substituted aromatic compound with the chemical formula C₁₂H₁₅ClO₂. It is characterized by a benzoate structure with a chloromethyl group at the meta position and a tert-butyl ester functional group.

| Property | Value |

| CAS Number | 220510-74-7 |

| Molecular Formula | C₁₂H₁₅ClO₂ |

| Molecular Weight | 226.70 g/mol |

| IUPAC Name | tert-butyl 3-(chloromethyl)benzoate |

| Synonyms | 3-Chloromethyl-benzoic acid tert-butyl ester |

| Physical Form | Beige to white solid |

| Purity | Typically >90-98% |

| Storage Temperature | Room temperature or refrigerated |

Key Suppliers and Manufacturers

A number of chemical suppliers provide tert-butyl 3-(chloromethyl)benzoate, typically for research and development purposes. The availability, purity, and offered quantities can vary.

| Supplier/Manufacturer | Purity | Available Quantities |

| Sigma-Aldrich (Advanced Chemical Intermediates Ltd.) | ≥90% | Custom pack sizes |

| Key Organics | >98% | 5g, 10g, 25g |

| P&S Chemicals | N/A | Inquiry based |

| Parchem | N/A | Inquiry based |

| Halochem | N/A | Inquiry based |

| BLD Pharm | N/A | Inquiry based |

Synthesis and Purification Protocols

The synthesis of tert-butyl 3-(chloromethyl)benzoate can be approached through several routes, primarily involving the esterification of 3-(chloromethyl)benzoic acid or the reaction of its corresponding acid chloride.

Synthesis from 3-(Chloromethyl)benzoyl chloride

A common laboratory-scale synthesis involves the reaction of 3-(chloromethyl)benzoyl chloride with a tert-butoxide salt.[1]

Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Reactants: 3-(chloromethyl)benzoyl chloride is dissolved in the solvent and the solution is cooled in an ice bath.

-

Reaction with tert-Butoxide: A solution of potassium tert-butoxide in tetrahydrofuran is added dropwise to the cooled solution of the acid chloride, maintaining the temperature below a certain threshold to control the reaction rate.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, and dried over a suitable drying agent like anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude product.

Purification

Purification of the crude tert-butyl 3-(chloromethyl)benzoate is crucial to remove unreacted starting materials and byproducts.

Recrystallization Protocol:

-

Solvent Selection: A suitable solvent system is identified where the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

-

Dissolution: The crude product is dissolved in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration (optional): If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Column Chromatography:

For higher purity, column chromatography using silica gel is an effective method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the product.

Quality Control Parameters

Ensuring the quality of tert-butyl 3-(chloromethyl)benzoate is critical for its use in pharmaceutical synthesis. Beyond purity, several other parameters are important.

| Parameter | Analytical Method(s) | Purpose |

| Purity | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | To quantify the percentage of the desired compound. |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | To confirm the chemical structure of the compound. |

| Residual Solvents | Gas Chromatography-Headspace (GC-HS) | To quantify the amount of residual solvents from the synthesis and purification processes. |

| Water Content | Karl Fischer Titration | To determine the amount of water present in the final product. |

| Melting Point | Melting Point Apparatus | To assess the purity of the crystalline solid. |

Application in Drug Development: Synthesis of Angiotensin II Receptor Antagonists

Tert-butyl 3-(chloromethyl)benzoate is a valuable building block in the synthesis of various pharmaceuticals, particularly angiotensin II receptor antagonists, a class of drugs used to treat hypertension and other cardiovascular conditions.[2] The chloromethyl group provides a reactive site for alkylation, while the tert-butyl ester serves as a protecting group for the carboxylic acid.

Signaling Pathway of Angiotensin II Receptor Antagonists

Angiotensin II receptor blockers (ARBs) exert their therapeutic effect by inhibiting the renin-angiotensin-aldosterone system (RAAS). They selectively block the binding of angiotensin II to the AT₁ receptor, which is found in many tissues, including vascular smooth muscle and the adrenal gland. This blockade leads to vasodilation, reduced secretion of vasopressin, and decreased production and secretion of aldosterone, ultimately resulting in a reduction in blood pressure.

Experimental Workflow: Synthesis of an ARB Intermediate

The following workflow illustrates the use of tert-butyl 3-(chloromethyl)benzoate in the synthesis of a key intermediate for an angiotensin II receptor antagonist.

References

In-Depth Technical Guide: Safety, Handling, and Storage of tert-Butyl 3-(Chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key physicochemical properties of tert-butyl 3-(chloromethyl)benzoate. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

tert-Butyl 3-(chloromethyl)benzoate is a benzoate ester characterized by the presence of a chloromethyl group at the meta position of the benzene ring and a bulky tert-butyl group forming the ester. This structure imparts specific reactivity, making it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2]

Table 1: Physicochemical Properties of tert-Butyl 3-(chloromethyl)benzoate and its Isomer

| Property | tert-Butyl 3-(chloromethyl)benzoate | tert-Butyl 4-(chloromethyl)benzoate |

| CAS Number | 220510-74-7 | 121579-86-0[1] |

| Molecular Formula | C₁₂H₁₅ClO₂ | C₁₂H₁₅ClO₂[1] |

| Molecular Weight | 226.70 g/mol | 226.70 g/mol [1] |

| Appearance | Beige solid | Colorless to pale yellow liquid or white to off-white solid |

| Boiling Point | Not specified | ~310 °C at 760 mmHg[1] |

| Density | Not specified | ~1.108 g/cm³[3] |

| Flash Point | Not specified | ~320 °C[3] |

| Vapor Pressure | Not specified | ~0.000614 mmHg at 25 °C[3] |

| Refractive Index | Not specified | ~1.514[3] |

Safety and Hazard Information

tert-Butyl 3-(chloromethyl)benzoate is classified as a hazardous substance. Appropriate personal protective equipment (PPE) and engineering controls are mandatory when handling this compound.

Table 2: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements (Examples) |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| Serious Eye Damage/Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling and Storage Protocols

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling tert-butyl 3-(chloromethyl)benzoate, the following PPE should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat and, if there is a risk of splashing, an apron or full-body suit.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

An eyewash station and safety shower must be readily accessible in the work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is room temperature.

Experimental Protocols

Synthesis of tert-Butyl 3-(chloromethyl)benzoate (General Procedure)

This procedure is analogous to the synthesis of the 4-isomer and should be optimized for the specific starting material.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of tert-butyl 3-(chloromethyl)benzoate.

Materials:

-

3-(Chloromethyl)benzoic acid

-

tert-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Organic solvent (e.g., dichloromethane or diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(chloromethyl)benzoic acid in an excess of tert-butanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the excess tert-butanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation under reduced pressure to yield pure tert-butyl 3-(chloromethyl)benzoate.

Role in Drug Discovery and Development

While specific signaling pathways involving tert-butyl 3-(chloromethyl)benzoate are not detailed in the available literature, its structural motifs suggest its utility as an intermediate in the synthesis of more complex molecules. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions.[4] The chloromethyl group is a reactive handle that allows for nucleophilic substitution, enabling the introduction of various functional groups.

This dual functionality makes it a versatile building block in the synthesis of pharmaceutical compounds. For instance, the isomeric tert-butyl 4-(chloromethyl)benzoate is known to be an intermediate in the synthesis of antitumor drug candidates.[5]

Logical Workflow for Use as a Synthetic Intermediate

The following diagram illustrates a logical workflow for the utilization of tert-butyl 3-(chloromethyl)benzoate in a drug discovery context.

Caption: A logical workflow illustrating the use of tert-butyl 3-(chloromethyl)benzoate in drug discovery.

This guide is intended to provide a comprehensive overview of the safety, handling, and potential applications of tert-butyl 3-(chloromethyl)benzoate. Researchers should always consult the most current Safety Data Sheet (SDS) before use and perform a thorough risk assessment for their specific experimental conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Tert-butyl 3-(chloromethyl)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(chloromethyl)benzoate is a versatile bifunctional organic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive benzylic chloride moiety and a sterically hindered tert-butyl ester. The chloromethyl group serves as a potent electrophile for nucleophilic substitution reactions, allowing for the introduction of the tert-butoxycarbonylbenzoyl group onto a wide range of substrates. The tert-butyl ester acts as a robust protecting group for the carboxylic acid, stable under various conditions but readily cleavable under acidic treatment. This combination makes it a valuable reagent for the synthesis of complex molecules, including pharmaceutical intermediates.

Key Applications

The primary utility of tert-butyl 3-(chloromethyl)benzoate lies in its ability to act as an alkylating agent in various nucleophilic substitution reactions. This allows for the covalent attachment of the 3-(tert-butoxycarbonyl)benzyl moiety to diverse molecular scaffolds.

1. N-Alkylation of Amines and Heterocycles: It is employed in the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles such as indoles and piperidines. This reaction is fundamental in modifying the properties of amine-containing compounds and in the synthesis of more complex drug candidates.

2. O-Alkylation of Alcohols and Phenols (Williamson Ether Synthesis): The reagent can be used to synthesize ethers through the Williamson ether synthesis by reacting with alcohols and phenols in the presence of a base. This is a classic and reliable method for ether formation.

3. S-Alkylation of Thiols: The reactive benzylic chloride readily undergoes substitution with thiols or their corresponding thiolates to form thioethers. This is a crucial transformation in the synthesis of various sulfur-containing compounds.

4. C-Alkylation of Carbon Nucleophiles: While less common, it can be used to alkylate soft carbon nucleophiles, such as enolates or enamines, to form new carbon-carbon bonds.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 3-(chloromethyl)benzoate is provided below.

| Property | Value |

| CAS Number | 220510-74-7 |

| Molecular Formula | C₁₂H₁₅ClO₂ |

| Molecular Weight | 226.70 g/mol |

| Appearance | Beige solid |

| Purity | Typically >90% |

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(chloromethyl)benzoate

This protocol is adapted from procedures for the synthesis of the analogous para-isomer.

Reaction Scheme:

Materials:

-

3-Methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

tert-Butanol

-

Pyridine

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

-

Dichloromethane (DCM)

-

Carbon tetrachloride (CCl₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

(a) Formation of 3-Methylbenzoyl chloride:

-

To a solution of 3-methylbenzoic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-